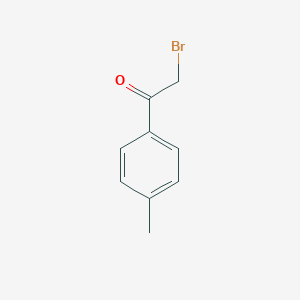

2-Bromo-4'-methylacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVGXFREOJHJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210929 | |

| Record name | 2-Bromo-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-41-0 | |

| Record name | 4-Methylphenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4'-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4'-methylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DX9QRY7DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4'-methylacetophenone, a key building block in organic and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Properties and Identification

This compound, also known as 4-Methylphenacyl bromide, is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its utility stems from the presence of a reactive bromine atom alpha to a carbonyl group, making it an excellent substrate for nucleophilic substitution reactions.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 619-41-0[3][4][5] |

| Molecular Formula | C₉H₉BrO[3][4][5] |

| Synonyms | 2-Bromo-1-(4-methylphenyl)ethanone, 4-(Bromoacetyl)toluene, 4-Methylphenacyl bromide[1] |

| InChI Key | KRVGXFREOJHJAX-UHFFFAOYSA-N[4] |

| SMILES | Cc1ccc(cc1)C(=O)CBr |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 213.07 g/mol [3][6][7] |

| Appearance | White to pale yellow or light green crystalline powder.[1][5][8] |

| Melting Point | 45-49 °C[1][5][9] |

| Boiling Point | 238-239 °C (at 760 mmHg)[5][9]; 105 °C (at 0.1 mmHg)[2] |

| Density | 1.4 ± 0.1 g/cm³[5] |

| Flash Point | 74.4 ± 7.7 °C[5]; >110°C[2] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297).[5] |

| Stability | Stable under recommended storage conditions, but incompatible with strong oxidizing agents and strong bases.[1][2][9] |

Reactivity and Chemical Behavior

The primary reactivity of this compound is centered on the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group. This makes the bromine atom an excellent leaving group for Sₙ2 nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as a building block for introducing the 4-methylphenacyl group into various molecular scaffolds.[2]

Common transformations include reactions with:

-

Amines: to form α-amino ketones.[2]

-

Thiols: used in purification methods like the fluorous thiol quenching technique.[2][10]

-

Azides: to produce α-azido ketones.[11]

-

Carboxylates and other nucleophiles: to create a wide range of esters and other derivatives.

The carbonyl group can also undergo typical ketone reactions, such as reduction to a secondary alcohol.[11]

Caption: General Sₙ2 reactivity pathway.

Synthesis Methodologies

Several methods exist for the synthesis of this compound. A common and efficient laboratory-scale approach is the α-bromination of the parent ketone, 4'-methylacetophenone (B140295).

Experimental Protocol: Synthesis via Bromination of 4'-Methylacetophenone

This protocol is based on a general procedure for the α-bromination of ketones.

Materials:

-

4'-Methylacetophenone

-

N-Bromosuccinimide (NBS) or Dibromo-p-toluenesulfonamide (TsNBr₂)[3]

-

Acetone (B3395972) and Water (solvent)[3]

-

Sodium thiosulfate (B1220275)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 4'-methylacetophenone (1 mmol) in a solvent mixture of acetone (3 mL) and water (0.1 mL) in a suitable reaction flask at room temperature.[3]

-

Slowly add the brominating agent, such as dibromo-p-toluenesulfonamide (2.2 mmol), to the solution while stirring.[3]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess brominating agent by adding sodium thiosulfate (~200 mg) and continue stirring for 10 minutes.[3]

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.[3]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel, using a petroleum ether-ethyl acetate mixture as the eluent, to yield pure this compound.[3]

Caption: Experimental workflow for synthesis.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients.[1][7] Its ability to readily react with nucleophiles allows for the construction of complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Key Applications:

-

Synthesis of Imidazole (B134444) Derivatives: It is a key precursor in the synthesis of substituted imidazoles. For instance, it reacts with formamidine (B1211174) acetate in a cyclization reaction to form 4-(p-tolyl)imidazole, a core structure in various bioactive compounds.

-

Preparation of Pyrazole-imidazole Compounds: It has been used in the preparation of novel pyrazole-imidazole compounds with potential therapeutic applications.[5]

-

Synthesis of Chiral Alcohols: The compound is utilized in asymmetric reactions to prepare chiral α-fluoroalkoxy alcohols, which are important chiral building blocks.[5]

-

Building Block for Heterocycles: It serves as a starting material for the synthesis of various heterocyclic compounds like hydroxyquinolinones and N-derivatized carboxamides.[2][10] These structures are of significant interest in medicinal chemistry research.[2]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)imidazole

This protocol outlines a general procedure for the synthesis of imidazole derivatives from α-haloketones.

Materials:

-

This compound

-

Formamidine acetate

-

Ethylene (B1197577) glycol (solvent)

-

Potassium carbonate (acid scavenger)

-

Ethyl acetate

-

Saturated sodium chloride solution

Procedure:

-

Dissolve this compound in ethylene glycol in a reaction vessel and heat to 50-60 °C.[12]

-

Add formamidine acetate in portions over approximately 1 hour, maintaining the temperature. Allow the nucleophilic substitution to proceed for about 2 hours.[12]

-

Cool the reaction mixture to 30-35 °C and add potassium carbonate as an acid scavenger to facilitate the cyclization step.[12]

-

Maintain this temperature for 5-6 hours, then heat to 80-90 °C to ensure the reaction goes to completion over another 5-6 hours.[12]

-

After the reaction is complete, remove the ethylene glycol via vacuum distillation.

-

Cool the residue and partition it between ethyl acetate and water. Adjust the pH of the aqueous layer to ~8 with a sodium hydroxide (B78521) solution.[12]

-

Separate the layers and wash the organic layer with a saturated sodium chloride solution.[12]

-

Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.[12]

Caption: Reaction pathway for imidazole synthesis.

Safety and Handling

This compound is an irritant and should be handled with care. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][6]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place (recommended 2-8°C) in a tightly sealed container.[2][5][13] Keep away from heat sources and incompatible materials such as strong oxidizing agents and bases.[1][9]

References

- 1. innospk.com [innospk.com]

- 2. This compound|CAS 619-41-0|Supplier [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. This compound | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 619-41-0 [chemicalbook.com]

- 10. 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0, India 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Manufacturers, China 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Suppliers [ottokemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

Synthesis of 2-Bromo-4'-methylacetophenone from 4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4'-methylacetophenone from 4'-methylacetophenone (B140295), a key intermediate in the pharmaceutical and fine chemical industries. The resulting α-bromo ketone is a versatile precursor for a wide array of molecular scaffolds due to its two electrophilic sites—the carbonyl carbon and the α-carbon—and the bromide being an excellent leaving group.[1] This document provides a comparative analysis of various synthetic methodologies, detailed experimental protocols, and a mechanistic overview of the α-bromination of ketones.

Overview of Synthetic Methodologies

The synthesis of this compound from 4'-methylacetophenone is primarily achieved through the selective α-bromination of the ketone. Several methods have been established, each with its own set of advantages and limitations regarding yield, purity, and reaction conditions. The most common approaches involve the use of elemental bromine in an acidic medium or N-Bromosuccinimide (NBS) as the brominating agent.

The traditional method utilizing elemental bromine in glacial acetic acid is known for its high efficiency and scalability, often yielding a product with high purity.[2] However, the corrosive nature of the reagents requires careful handling.[2] Alternative methods using NBS offer milder reaction conditions.[3][4] Other brominating agents like pyridine (B92270) hydrobromide perbromide and copper(II) bromide have also been employed.[3][5]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for various methods used in the synthesis of this compound, allowing for easy comparison of their efficacy.

| Method | Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1 | Br₂ | Glacial Acetic Acid | 25-50°C | 1-2 hours | 75-85 | >95 | [2] |

| 2 | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) / Dichloromethane | 55°C | 40 minutes | Not specified | Not specified | [2][3] |

| 3 | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) / Microwave | 80°C | Not specified | Not specified | Not specified | [2] |

| 4 | Pyridine hydrobromide perbromide | Acetic Acid | 90°C | 3 hours | ~85 (for chloro-analogue) | Not specified | [5] |

| 5 | Copper(II) bromide | Ethyl Acetate | Room Temperature | 24 hours | Moderate (~60% for chloro-analogue) | Not specified | [3][5] |

| 6 | 1,1,2,2-Tetrabromoethane | UV light | Room Temperature | 12 hours | 76 | Not specified | [6] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using elemental bromine in glacial acetic acid, a widely used and efficient method.[2]

3.1. Materials and Equipment

-

4'-Methylacetophenone

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator, etc.)

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

3.2. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone in glacial acetic acid. The reaction should be conducted in a well-ventilated fume hood. The use of an inert atmosphere, such as nitrogen, is recommended.[2]

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of elemental bromine dropwise from the dropping funnel to the stirred solution. Maintain the temperature between 25-50°C to control the exothermic reaction and minimize side-product formation.[2]

-

Reaction Monitoring: Stir the reaction mixture for 1-2 hours.[2] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[2][3]

-

Work-up: Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice-water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted bromine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of petroleum ether and ethyl acetate, to yield pure this compound as a white to light yellow crystalline powder.[2][6][7]

-

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, and NMR spectroscopy to confirm its identity and purity.[6]

Reaction Mechanism and Experimental Workflow

The α-bromination of acetophenone (B1666503) derivatives in acidic conditions proceeds through an acid-catalyzed enolization mechanism.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol intermediate. This enol then attacks molecular bromine to yield the α-brominated product.[1] The formation of the enol is the rate-determining step.[1]

Caption: Acid-catalyzed α-bromination mechanism of 4'-methylacetophenone.

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, in a well-ventilated fume hood.[2] Elemental bromine and glacial acetic acid are corrosive and should be handled with extreme care.[2] Always refer to the Safety Data Sheet (SDS) before handling any chemicals.

Conclusion

The synthesis of this compound from 4'-methylacetophenone is a well-established and crucial transformation in organic synthesis. The choice of methodology depends on factors such as desired scale, available equipment, and safety considerations. The traditional method using elemental bromine in acetic acid remains a robust and high-yielding approach, while other methods offer milder alternatives. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this valuable intermediate for applications in drug development and fine chemical manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 619-41-0|Supplier [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-methylphenyl)ethanone, commonly known as 2-Bromo-4'-methylacetophenone, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry.[1][2] Its molecular structure, featuring a bromine atom alpha to a carbonyl group and a methyl-substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

The IUPAC name for this compound is 2-bromo-1-(4-methylphenyl)ethanone .[4][5][6] It is also known by synonyms such as 4-Methylphenacyl bromide and 2-bromo-1-p-tolylethanone.[4][6][7]

Physicochemical Properties

2-Bromo-1-(4-methylphenyl)ethanone is a white to light yellow crystalline solid at room temperature.[1][2][8] It is soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297).[9]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 619-41-0 | [2][4][9][10] |

| Molecular Formula | C₉H₉BrO | [4][9][10] |

| Molecular Weight | 213.07 g/mol | [2][4][10] |

| Appearance | White to pale yellow crystalline powder | [1][2][9] |

| Melting Point | 45-49 °C | [9][11] |

| Boiling Point | 238-239 °C | [11] |

| 105 °C at 0.1 mmHg | [12] | |

| Density | 1.4 ± 0.1 g/cm³ | [9] |

| 0.993 g/mL at 25 °C | [2][11] | |

| Flash Point | 74.4 ± 7.7 °C | [9] |

| >110 °C | [12] | |

| Refractive Index | n20/D 1.528 | [2][11] |

| InChI Key | KRVGXFREOJHJAX-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=CC=C(C=C1)C(=O)CBr | [5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-bromo-1-(4-methylphenyl)ethanone.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) and Coupling Constant (J) | Source(s) |

| ¹H NMR | CDCl₃ (400MHz) | δ = 7.89 (d, J=8.4Hz, 2H), 7.30 (d, J=8.4Hz, 2H), 4.45 (s, 2H), 2.44 (s, 3H) | [9] |

| ¹³C NMR | CDCl₃ (100MHz) | δ = 190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8 | [9] |

Synthesis Methodologies

Several synthetic routes have been established for the preparation of 2-bromo-1-(4-methylphenyl)ethanone. The choice of method often depends on factors such as scale, desired purity, and available starting materials.

Bromination of 4'-Methylacetophenone (B140295)

A common and traditional method involves the alpha-bromination of 4'-methylacetophenone.[12]

Experimental Protocol:

-

Dissolve 4'-methylacetophenone in a suitable solvent, such as glacial acetic acid.[12]

-

Slowly add elemental bromine (Br₂) dropwise to the solution while maintaining a controlled temperature, typically around 25°C, to manage the exothermic reaction.[12]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]

-

Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent and washing with water and a mild base to neutralize any remaining acid.

-

The crude product is then purified, often by recrystallization, to yield the final product.[9]

This method is known for its high efficiency and scalability, with reported yields between 75% and 85% and purity exceeding 95%.[12]

Synthesis from 4-Methylstyrene (B72717)

An alternative synthesis starts from 4-methylstyrene.[10][11]

Experimental Protocol:

-

Dissolve 4-methylstyrene (1 mmol) in a mixture of acetone (B3395972) (3 mL) and water (0.1 mL) at room temperature.[10][11]

-

Slowly add dibromo-p-toluenesulfonamide (TsNBr₂, 2.2 mmol) to the solution.[10][11]

-

After the reaction is complete, quench the reaction by adding sodium thiosulfate (B1220275) (~200 mg) and continue stirring for 10 minutes.[10][11]

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.[10][11]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether-ethyl acetate eluent system.[10][11]

Synthesis using N-Bromosuccinimide (NBS)

A widely used method for alpha-bromination employs N-Bromosuccinimide (NBS) as the brominating agent.[1]

Experimental Protocol:

-

In a dry reaction flask, mix N-bromosuccinimide (1.1 equivalents) and p-toluenesulfonic acid (0.5 equivalents) at 55 °C.[1]

-

Add 4'-methylacetophenone (1 equivalent) to the mixture and maintain the reaction at 55 °C for 40 minutes.[1]

-

Monitor the reaction progress by TLC (hexane/EtOAc, 7:3).[1]

-

After completion, extract the reaction mixture with dichloromethane (B109758) and water.[1]

-

Separate and dry the organic layer, followed by concentration to obtain the target product.[1]

Table 3: Summary of Synthesis Methods and Yields

| Starting Material | Reagents | Method | Reported Yield | Source(s) |

| 4'-Methylacetophenone | Elemental Bromine, Acetic Acid | Direct Bromination | 75-85% | [12] |

| 4-Methylstyrene | Dibromo-p-toluenesulfonamide, Acetone/Water | Oxidative Bromination | Not specified | [10][11] |

| 4'-Methylacetophenone | N-Bromosuccinimide, p-Toluenesulfonic acid | NBS Bromination | Not specified | [1] |

| 1-Methyl-4-ethylbenzene | 1,1,2,2-Tetrabromoethane, UV light | Photobromination | 76% | [9] |

Applications in Research and Drug Development

2-Bromo-1-(4-methylphenyl)ethanone is a key building block in the synthesis of various organic compounds and pharmaceutical intermediates.[1][2]

-

Intermediate in Organic Synthesis : Its reactive nature allows for the introduction of the 4-methylphenacyl group into various molecules.[12] The bromine atom can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][12]

-

Pharmaceutical Synthesis : It serves as a precursor in the synthesis of more complex molecules with potential biological activity. For instance, it has been used in the preparation of:

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and logical relationships discussed.

Caption: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone via Direct Bromination.

Caption: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone using NBS.

Caption: Key Application Pathways of 2-Bromo-1-(4-methylphenyl)ethanone.

References

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B25217.22 [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 2-bromo-4-methylacetophenone | 619-41-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 619-41-0 [chemicalbook.com]

- 12. This compound|CAS 619-41-0|Supplier [benchchem.com]

- 13. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

Molecular weight and formula of 2-Bromo-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4'-methylacetophenone, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, detailed synthesis protocols, applications in drug development, and essential safety and handling information.

Chemical Identity and Properties

This compound, also known as 4-methylphenacyl bromide, is an α-bromoketone that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the reactive bromo-acetyl group, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₉BrO | [1][2][4][5][6][7] |

| Molecular Weight | 213.07 g/mol | [1][2][4][6][7][8] |

| CAS Number | 619-41-0 | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [1][3][5] |

| Melting Point | 45-54 °C | [1][5] |

| Boiling Point | 105 °C at 0.1 mmHg; 263.6±15.0 °C at 760 mmHg | [1][5] |

| Density | 1.4±0.1 g/cm³ | [5] |

| Flash Point | >110 °C; 74.4±7.7 °C | [1][5] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) | [5] |

| Purity | ≥97-98% | [1][3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ=7.89(d, J=8.4Hz, 2H), 7.30(d, J=8.4Hz, 2H), 4.45(s, 2H), 2.44(s, 3H) | [5] |

| ¹³C NMR (100MHz, CDCl₃) | δ=190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8 | [5] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for some of the common synthetic routes.

This method involves the reaction of 4'-methylacetophenone (B140295) with N-bromosuccinimide in the presence of an acid catalyst.

Experimental Protocol:

-

To a dry reaction flask, add N-bromosuccinimide (1.1 equivalents) and p-toluenesulfonic acid (0.5 equivalents).

-

Heat the mixture to 55 °C with stirring.

-

Add 4'-methylacetophenone (1 equivalent) to the reaction mixture.

-

Maintain the reaction at 55 °C for 40 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane/EtOAc (7:3).

-

Upon completion, extract the reaction mixture with dichloromethane (B109758) and water.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the product.[9]

This procedure utilizes copper(II) bromide as the brominating agent.

Experimental Protocol:

-

Dissolve 4'-methylacetophenone (1 mmol) in ethyl acetate (10 mL).

-

Add copper(II) bromide (1.2 mmol) to the solution.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, filter the mixture.

-

Concentrate the filtrate under reduced pressure to yield the product.[9]

This method synthesizes the target compound from 4-methylstyrene (B72717).

Experimental Protocol:

-

Dissolve 4-methylstyrene (1 mmol) in a solvent mixture of acetone (B3395972) (3 mL) and water (0.1 mL) at room temperature.

-

Slowly add dibromo-p-toluenesulfonamide (TsNBr₂, 2.2 mmol) to the solution.

-

After the reaction is complete, quench the reaction by adding sodium thiosulfate (B1220275) (~200 mg) and continue stirring for 10 minutes.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (230-400 mesh) using a petroleum ether-ethyl acetate solvent mixture as the eluent to obtain pure this compound.[2][10]

This method involves a photochemical reaction.

Experimental Protocol:

-

In a 10ml quartz tube, add 1-methyl-4-ethylbenzene (4mmol) followed by 1,1,2,2-tetrabromoethane (B165195) (2ml).

-

Stir the system under UV light at room temperature for 12 hours.

-

After the reaction, recover the tetrabromoethane under vacuum.

-

Recrystallize the crude product to obtain pure this compound.[5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in medicinal chemistry and organic synthesis.[9] It is utilized in the synthesis of fragrances, flavors, and pesticide molecules.[9]

Key applications include:

-

Solid-Phase Synthesis: It is a key synthon in solid-phase and combinatorial synthesis, for example, in the synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides.[1]

-

Quenching Agent: It has been used in the general fluorous thiol quenching method for purifying compounds in parallel synthesis.[1][2]

-

Precursor for Heterocycles: It is a precursor for the preparation of pyrazole-imidazole compounds.[5]

-

Asymmetric Synthesis: It is used in the one-pot asymmetric tandem reaction for preparing chiral α-fluoroalkoxy alcohols.[5]

-

Functional Group Transformation: The bromine atom can be readily substituted by other functional groups such as chlorine, iodine, or an azide (B81097) group, allowing for diverse molecular modifications.[9]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard Information and Precautionary Measures

| Category | Details | References |

| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][11][12][13][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area. | [1][11][12][13] |

| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention. Remove contaminated clothing. | [11][12] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [11][12] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell. | [11][12] |

| Storage | Store in a cool (2-8°C), dry, and well-ventilated place in a tightly closed container under an inert atmosphere. | [1][12] |

| Incompatibilities | Strong oxidizing agents and strong bases. | [1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11][13] |

For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic procedures. [1] Always consult the Safety Data Sheet (SDS) before use.[1]

References

- 1. This compound|CAS 619-41-0|Supplier [benchchem.com]

- 2. This compound | 619-41-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. 2-bromo-4-methylacetophenone | 619-41-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. This compound | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0, India 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Manufacturers, China 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Suppliers [ottokemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. guidechem.com [guidechem.com]

- 13. capotchem.com [capotchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4'-methylacetophenone (CAS No. 619-41-0), a key reagent in various synthetic organic chemistry processes, particularly within drug discovery and development. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is an irritant and can cause significant harm upon exposure.

GHS Hazard Statements:

Signal Word: Warning[1][2][3][4]

Pictogram:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1][5] |

| Molecular Weight | 213.07 g/mol | [1][5] |

| Appearance | White to light yellow crystal powder | [6] |

| Melting Point | 45-49 °C | |

| Boiling Point | 105 °C at 0.1 mmHg | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary line of defense against exposure to this compound.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is recommended when handling larger quantities. | To protect against splashes and airborne particles that can cause severe eye damage.[1][2][7] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). A lab coat must be worn over long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is advised. | To prevent skin contact, which can cause irritation.[1][2][7][8] |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][6][7][8] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and accidents.

Handling:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][7]

-

Recommended storage temperature is 2-8°C.

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][6]

-

Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Avoid breathing dust or vapors.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]

-

Methods for Cleaning Up: Sweep up and shovel the material. Place in a suitable, closed container for disposal. Do not create dust.[1][2]

Caption: Logical flow of first aid measures for different routes of exposure.

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Product: Dispose of this material by offering it to a licensed professional waste disposal company. It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1]

Toxicological Information

While comprehensive toxicological data is not available, the primary known effects are irritation to the skin, eyes, and respiratory system.[1][2][4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][4]

Transport Information

According to the provided safety data sheets, this compound is not classified as dangerous goods for transport by DOT (US), IMDG, or IATA.[1] However, some sources may classify it as a toxic solid.[3] It is advisable to consult the most recent regulations before shipping.

This technical guide is intended to provide comprehensive safety information for experienced researchers. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical. All laboratory personnel must be thoroughly trained in the proper handling and emergency procedures for hazardous materials.

References

- 1. capotchem.com [capotchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. This compound | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on the Synthesis of α-Bromo Methyl Ketone Compounds

Introduction

α-Bromo methyl ketones are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including numerous pharmaceuticals and heterocyclic compounds.[1][2] Their synthetic utility is derived from the electrophilic nature of the carbon atom bearing the bromine, which readily undergoes nucleophilic substitution. This guide provides a comprehensive overview of the principal methodologies for the synthesis of α-bromo methyl ketones, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The primary approach for synthesizing α-bromo methyl ketones is the direct α-bromination of the parent methyl ketone. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity, and depends heavily on the substrate's structure and sensitivity.

Bromination with Molecular Bromine (Br₂)

The direct use of molecular bromine is a conventional and effective method for the α-bromination of ketones. The reaction proceeds through either an enol or enolate intermediate, and can be catalyzed by acid or base.[3][4]

-

Acid-Catalyzed Bromination : In an acidic medium (e.g., acetic acid), the reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form.[5][6] This enol, being electron-rich, then acts as a nucleophile, attacking a molecule of bromine.[4][5] This process is the rate-determining step.[5][7] This method is generally selective, leading to the monobromination of the more substituted α-carbon.[3]

-

Base-Mediated Bromination : Under basic conditions, a proton is abstracted from the α-carbon to form an enolate. The enolate is a more potent nucleophile than the enol and reacts rapidly with bromine. However, this method can be less selective and may lead to polybrominated products because the inductive effect of the first bromine atom increases the acidity of the remaining α-protons.[3] For methyl ketones, this can lead to the haloform reaction.[3]

A general procedure for the acid-catalyzed α-bromination of a ketone, such as 2-pentanone, involves the following steps:[8]

-

Dissolve the ketone in a suitable solvent, typically glacial acetic acid.[8]

-

Cool the solution in an ice bath to control the reaction temperature.[8]

-

Slowly add a solution of molecular bromine (1.0 equivalent) in the same solvent while stirring vigorously, maintaining a low temperature (e.g., below 10 °C).[8]

-

After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-3 hours), monitoring the reaction's progress via thin-layer chromatography (TLC).[8]

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent like dichloromethane.[8]

-

Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution (to neutralize the acid), and brine.[8]

-

Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[8]

-

Purify the crude product by fractional distillation or column chromatography.[8]

Bromination with N-Bromosuccinimide (B139964) (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent, often preferred due to its solid nature and ease of handling.[9] The reaction can be initiated by radical initiators, light, or proceed through an ionic pathway with acid or base catalysis.[9][10]

A convenient method for the regioselective α-bromination of aralkyl ketones uses NBS with a Montmorillonite K-10 catalyst in methanol.[11] Another approach employs active aluminum oxide as a catalyst.[12] Thiourea can also be used as a catalyst in ethanol (B145695) or methanol.[13]

A typical procedure for the α-bromination of a ketone using NBS and a catalyst is as follows:[9][13]

-

Dissolve the ketone substrate in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).[9][13]

-

Add the catalyst (e.g., thiourea, ammonium (B1175870) acetate (B1210297), or Montmorillonite K-10).[9][11][13]

-

Add N-bromosuccinimide (typically 1 to 2 molar equivalents).[13]

-

Stir the reaction mixture at a temperature ranging from room temperature to 80°C for a duration of 20 to 30 minutes.[13]

-

After the reaction is complete, the work-up procedure depends on the nature of the product. If the product is a solid, it can be isolated by filtration after cooling. If it is a liquid, the solvent is removed by rotary evaporation, and the product is extracted and purified, often by column chromatography.[13]

Bromination with Copper(II) Bromide (CuBr₂)

Copper(II) bromide is an effective reagent for the selective α-bromination of ketones, often used in solvents like chloroform (B151607) and ethyl acetate.[14][15] This heterogeneous method is considered one of the most selective and direct ways to form α-bromo ketones.[14] The reaction is believed to proceed through a copper-bound enolate.[16]

Other Brominating Agents

A variety of other brominating agents have been developed to offer milder conditions, improved selectivity, or address specific substrate requirements. These include:

-

Ammonium Hydrotribromide Salts : These are solid, stable, and easy-to-handle reagents that allow for the α-monobromination of aryl methyl ketones under mild, room temperature conditions without a catalyst.[1]

-

Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr) : This system can be used for the bromination of ketones in an aqueous medium.[17][18]

-

Dioxane Dibromide : Another alternative to molecular bromine.[1]

-

Tetrabutylammonium Tribromide (TBATB) : A milder and more selective brominating agent.[12]

Comparative Data of Synthetic Methods

| Brominating Agent | Catalyst/Conditions | Substrate Scope | Typical Yields | Advantages | Disadvantages |

| Br₂ | Acid (e.g., AcOH) | General ketones | Good to excellent | Inexpensive, widely applicable | Hazardous, can lead to polybromination |

| Br₂ | Base (e.g., NaOH) | Methyl ketones | Variable | Fast reaction | Poor selectivity, risk of haloform reaction |

| NBS | Montmorillonite K-10 | Aralkyl ketones | Good | Simple work-up, reusable catalyst | Catalyst required |

| NBS | NH₄OAc | Cyclic & Acyclic ketones | Good | Mild, neutral conditions | Can require elevated temperatures for acyclic ketones |

| CuBr₂ | Chloroform-ethyl acetate | General ketones | High | High selectivity, direct method | Heterogeneous, requires stoichiometric copper |

| Ammonium Salts | Room Temperature | Aryl methyl ketones | Good | Mild, catalyst-free, easy to handle | More specialized reagent |

| H₂O₂-HBr | Aqueous | General ketones | Good | Environmentally benign (water as solvent) | Can lead to dibromination |

Conclusion

The synthesis of α-bromo methyl ketones can be achieved through several effective methods. The choice of the synthetic route depends on factors such as the nature of the starting ketone, the desired selectivity for mono- versus poly-bromination, and considerations for green chemistry. While classical bromination with molecular bromine remains a staple, reagents like NBS and CuBr₂ offer significant advantages in terms of handling, selectivity, and milder reaction conditions, making them highly valuable tools for chemists in research and industry.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. benchchem.com [benchchem.com]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]

- 14. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 18. α-Bromoketone synthesis by bromination [organic-chemistry.org]

A Technical Guide to 2-Bromo-4'-methylacetophenone for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

2-Bromo-4'-methylacetophenone, a versatile chemical intermediate, holds a significant position in the landscape of organic synthesis, particularly within the realms of pharmaceutical research and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its commercial availability, key quality attributes, and relevant experimental protocols to assist researchers, scientists, and drug development professionals in its effective procurement and application.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial suppliers. The quality and purity of the compound can vary between suppliers, making it crucial for researchers to carefully consider their specific experimental needs. Key quality parameters to assess include purity, melting point, and physical appearance. The following tables summarize the specifications of this compound offered by various prominent chemical suppliers.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 619-41-0 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [1][2][3] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][4][5] |

| Synonyms | 4-(Bromoacetyl)toluene, 4-Methylphenacyl Bromide, 2-bromo-1-(4-methylphenyl)ethanone | [6][7][8] |

Table 2: Supplier-Specific Quantitative Data

| Supplier | Purity | Melting Point (°C) | Additional Notes |

| Sigma-Aldrich | 90% | 45-49 (lit.) | - |

| Thermo Scientific Chemicals | ≥98% | 50-54 | - |

| TCI America | >98.0% (GC) | 52.0 to 55.0 | - |

| Fisher Scientific | 98% | - | - |

| Benchchem | ≥98% | 50-54 / 45-49 (lit.) | - |

| ChemicalBook | 99% | 45-49 (lit.) | - |

Experimental Protocols

The following sections detail established experimental procedures for the synthesis and purification of this compound, providing a valuable resource for researchers who may need to prepare this reagent in-house or require a deeper understanding of its synthesis.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective approach involves the bromination of 4'-methylacetophenone (B140295).

Method 1: Bromination using N-Bromosuccinimide (NBS)

-

Reagents: 4'-methylacetophenone, N-Bromosuccinimide (NBS), p-toluenesulfonic acid.

-

Procedure: To a dry reaction flask, add N-bromosuccinimide (1.1 equivalents) and p-toluenesulfonic acid (0.5 equivalents). Heat the mixture to 55°C. Add 4'-methylacetophenone (1 equivalent) and allow the reaction to proceed at this temperature for 40 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/EtOAc (7:3) mobile phase. Upon completion, the reaction mixture is extracted with dichloromethane (B109758) and water. The organic layer is then separated, dried, and concentrated to yield the product.[4]

Method 2: Bromination using Copper(II) Bromide

-

Reagents: 4'-methylacetophenone, Copper(II) bromide, Ethyl acetate (B1210297).

-

Procedure: Dissolve 4'-methylacetophenone (1 mmol) in ethyl acetate (10 mL). Add copper(II) bromide (1.2 mmol) to the solution. Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction's progress using TLC. Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.[4]

Purification

The crude this compound obtained from synthesis can be purified by column chromatography.

-

Procedure: Prepare a silica (B1680970) gel (230-400 mesh) column. Elute the crude product using a mixture of petroleum ether and ethyl acetate to obtain the purified this compound.[1]

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier is a critical step that can impact the quality and reproducibility of research outcomes. The following diagram illustrates a logical workflow to guide researchers in this process.

Caption: A logical workflow for selecting a commercial supplier of this compound.

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds.[5] Its reactive α-bromo ketone functionality allows for a wide range of chemical transformations, making it a valuable building block for constructing more complex molecular architectures. For instance, it is used in the preparation of analgesics, sedatives, and anticonvulsant drugs.[9] The compound is also utilized in the synthesis of hydroxyquinolinone and N-derivatized carboxamides.[10][11]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. The compound may cause skin and serious eye irritation, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2] It is typically stored in a cool, dry, and well-ventilated area.[6]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound|CAS 619-41-0|Supplier [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 619-41-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 2-bromo-4-methylacetophenone | 619-41-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. This compound | 619-41-0 [chemicalbook.com]

- 11. 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0, India 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Manufacturers, China 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Suppliers [ottokemi.com]

Methodological & Application

Application of 2-Bromo-4'-methylacetophenone in Medicinal Chemistry: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-Bromo-4'-methylacetophenone as a versatile building block in medicinal chemistry, with a particular focus on the synthesis of heterocyclic compounds with potential anticancer activity.

Introduction

This compound is a key intermediate in organic synthesis, widely employed in the development of novel therapeutic agents. Its reactive α-bromo ketone functionality makes it an excellent precursor for the construction of a variety of heterocyclic scaffolds, which are prominent in many biologically active compounds. This note will focus on its application in the synthesis of hydrazide-hydrazone derivatives, pyridines, and 1,3,4-triazines, and the evaluation of their antitumor potential.

Synthetic Applications

This compound serves as a crucial starting material for the synthesis of various heterocyclic systems. A notable application is its reaction with cyanoacetylhydrazine to form a versatile hydrazide-hydrazone intermediate. This intermediate can then be utilized in cyclization reactions to yield a diverse range of bioactive molecules.

Synthesis of Hydrazide-Hydrazone Derivatives

The reaction of this compound with cyanoacetylhydrazine provides a key hydrazide-hydrazone intermediate, which is a versatile precursor for various heterocyclic compounds.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-ω-bromoacetophenone cyanoacetylhydrazone (Intermediate 3)

Materials:

-

This compound

-

Cyanoacetylhydrazine

-

1,4-Dioxane

Procedure: [1]

-

Dissolve cyanoacetylhydrazine (0.02 mol) in 20 mL of 1,4-dioxane.

-

To this solution, add ω-bromo-(4-methylacetophenone) (0.02 mol).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the formed solid product is collected by filtration and dried.

Characterization: The structure of the resulting hydrazide-hydrazone derivative can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

Application in Anticancer Drug Discovery

Derivatives of this compound, particularly the heterocyclic compounds synthesized from it, have shown promising potential as anticancer agents. Studies have reported the evaluation of these compounds against various cancer cell lines.

Antitumor Activity of Synthesized Heterocyclic Derivatives

A study by Mohareb et al. (2010) investigated the antitumor activity of a series of hydrazide-hydrazone, pyridine, and 1,3,4-triazine derivatives synthesized from this compound. The compounds were evaluated against a panel of three human cancer cell lines:[1]

-

MCF-7 (Breast adenocarcinoma)

-

NCI-H460 (Non-small cell lung cancer)

-

SF-268 (CNS cancer)

The study reported that most of the synthesized compounds exhibited high inhibitory effects against these cell lines.[1] While the specific IC50 values from this particular study are not publicly available, the following table presents representative IC50 values for other structurally related hydrazone, pyridine, and triazine derivatives against various cancer cell lines to provide a quantitative perspective on their potential efficacy.

Table 1: Representative Anticancer Activity of Structurally Related Heterocyclic Compounds

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone | Compound 3h (with pyrrole (B145914) ring) | PC-3 (Prostate) | 1.32 | [2] |

| MCF-7 (Breast) | 2.99 | [2] | ||

| HT-29 (Colon) | 1.71 | [2] | ||

| Pyridine | Compound 9a | HepG-2 (Liver) | High Activity | [3] |

| MCF-7 (Breast) | High Activity | [3] | ||

| Compound 9b | HepG-2 (Liver) | High Activity | [3] | |

| MCF-7 (Breast) | High Activity | [3] | ||

| s-Triazine | Compound 3b (4-F-Ar, dimorpholino) | MCF-7 (Breast) | 6.19 | [4] |

| Compound 2d | MCF-7 (Breast) | 6.54 | [4] | |

| C26 (Colon) | 0.38 | [4] |

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Synthesized compounds

-

Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

Procedure: [5]

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO) for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A potential mechanism of action for the anticancer hydrazone derivatives involves the intrinsic apoptotic pathway. This pathway is characterized by changes in the mitochondrial membrane potential, leading to the activation of a cascade of caspases, which are enzymes that execute apoptosis.

Experimental and Synthetic Workflows

The following diagram illustrates the general workflow from the synthesis of heterocyclic compounds starting from this compound to their biological evaluation.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of diverse heterocyclic compounds. The resulting hydrazide-hydrazone, pyridine, and triazine derivatives have demonstrated significant potential as anticancer agents. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important building block in the quest for new and more effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018) | Khaled S. Mohamed | 8 Citations [scispace.com]

- 4. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Claisen-Schmidt Condensation for the Synthesis of Novel Chalcones using 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diphenyl-2-propen-1-ones) are a significant class of compounds belonging to the flavonoid family, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings.[1] These molecules are of profound interest in medicinal chemistry due to their extensive pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The Claisen-Schmidt condensation provides a classic and reliable method for the synthesis of these valuable scaffolds.

This document offers detailed application notes and protocols for the synthesis of chalcone (B49325) derivatives utilizing 2-Bromo-4'-hydroxyacetophenone as the ketone precursor. The strategic placement of a bromine atom and a hydroxyl group on the acetophenone (B1666503) ring provides a versatile platform for further chemical modifications, such as cross-coupling reactions, and for modulating the biological activity of the resulting chalcones, making this starting material a valuable building block in drug discovery programs.[1]

Reaction Principle

The synthesis is achieved through the base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone (2-Bromo-4'-hydroxyacetophenone) with an aromatic aldehyde that lacks α-hydrogens.[3] The reaction mechanism proceeds via the formation of a reactive enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.[1][4]

Data Presentation: Reaction Parameters and Expected Yields

The yield of the Claisen-Schmidt condensation is influenced by the specific aromatic aldehyde used, the base catalyst, solvent, reaction time, and temperature. While specific data for a broad range of aldehydes with 2-Bromo-4'-hydroxyacetophenone is not extensively tabulated in a single source, the following table summarizes representative quantitative data from reactions with structurally similar substituted acetophenones to provide an expected range of outcomes. High yields are generally achievable with careful optimization of reaction conditions.

| Ketone (1.0 eq) | Aldehyde (1.0–1.2 eq) | Base / Solvent | Time | Temp. | Yield (%) |

| 4'-Hydroxyacetophenone | Veratraldehyde | 50% KOH / EtOH | - | RT | 97 |

| 2',4'-Dihydroxyacetophenone | 4-Chlorobenzaldehyde | 50% KOH / EtOH | - | RT | 96 |

| 4'-Bromoacetophenone | Benzaldehyde | 10% NaOH / EtOH | 3 h | RT | ~95 |

| 5'-Bromo-2'-hydroxyacetophenone | Various Aromatic Aldehydes | 20-30% NaOH / EtOH | 2–5 h | 35–40°C | High |

| 2'-Hydroxyacetophenones | Substituted Benzaldehydes | 20% w/v KOH / EtOH | - | RT | 22–85 |

Note: The data is compiled from several sources for comparative purposes.[5][6][7] Yields are highly dependent on the specific substituents on the aldehyde and precise reaction conditions.

Experimental Protocols

The following is a generalized, detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation starting from 2-Bromo-4'-hydroxyacetophenone.

Materials:

-

2-Bromo-4'-hydroxyacetophenone (1.0 equivalent)

-

Desired aromatic aldehyde (1.0–1.2 equivalents)

-

Ethanol (B145695) (or Methanol)

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-50% w/v)

-

Dilute Hydrochloric Acid (HCl) (e.g., 10%)

-

Distilled Water

-

Crushed Ice

-

Standard laboratory glassware (round-bottom flask, beaker, etc.)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup (Büchner funnel)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4'-hydroxyacetophenone (1.0 eq.) and the selected aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol at room temperature. Stir until all solids are fully dissolved.[1]

-

Base Addition: While stirring the solution, slowly add the aqueous NaOH or KOH solution dropwise. To manage any exothermic reaction, the flask can be cooled in an ice bath during the addition.[1][6]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction time can vary significantly, from 2 to 24 hours, depending on the reactivity of the aldehyde.[1] Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The reaction is considered complete when the starting acetophenone spot is no longer visible.

-

Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing a generous amount of crushed ice. This will cause the crude chalcone product to precipitate.[1]

-

Acidification: While stirring the ice-cold mixture, slowly add dilute HCl to neutralize the excess base. Continue adding acid until the solution is acidic (pH 5-6, check with litmus (B1172312) or pH paper). This ensures complete precipitation of the phenolic chalcone.[1][6]

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral. This step is crucial to remove any remaining base and salts.

-

Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of chalcones from 2-Bromo-4'-hydroxyacetophenone is illustrated below.

Caption: General experimental workflow for chalcone synthesis.

Biological Signaling Pathway: Chalcone-Induced Apoptosis

Chalcones derived from hydroxyacetophenones have been shown to induce apoptosis (programmed cell death) in cancer cells. A common mechanism is the activation of the intrinsic mitochondrial pathway.

Caption: Chalcone-induced intrinsic apoptosis pathway.

Conclusion

The Claisen-Schmidt condensation of 2-Bromo-4'-hydroxyacetophenone is an efficient and versatile method for synthesizing a diverse library of potentially bioactive chalcones. The protocols and data provided herein serve as a robust foundation for researchers to explore the synthesis and subsequent biological evaluation of this promising class of compounds. Further optimization and exploration of a wide array of aromatic aldehydes will undoubtedly lead to the discovery of novel chalcone derivatives with significant therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104072349A - Preparation method of bromine-containing chalcone derivatives - Google Patents [patents.google.com]

- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Chalcones from 2-Bromo-4'-methylacetophenone and Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif imparts a wide range of pharmacological activities, making chalcones a subject of intense interest in medicinal chemistry and drug development.[1] Chalcone (B49325) derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The synthesis of novel chalcone analogs is a key strategy for the discovery of new therapeutic agents.

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[3][4] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. The versatility of this method allows for the facile introduction of various substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the synthesis of a series of chalcones derived from 2-bromo-4'-methylacetophenone and various aromatic aldehydes. The presence of the bromo and methyl groups on the acetophenone (B1666503) ring provides valuable handles for further chemical modification and for probing the electronic and steric requirements of biological targets.

Reaction Principle: The Claisen-Schmidt Condensation